5,8-Dibromo-2-naphthoic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H6Br2O2 |
|---|---|
Molecular Weight |
329.97 g/mol |
IUPAC Name |
5,8-dibromonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O2/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5H,(H,14,15) |
InChI Key |
FPHPAVIHQVCXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1C(=O)O)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5,8 Dibromo 2 Naphthoic Acid and Analogous Structures
Direct Bromination Approaches for Naphthoic Acid Scaffolds
Direct bromination involves the introduction of bromine atoms onto the naphthoic acid backbone. The primary challenge in this approach is controlling the position of bromination, as the carboxylic acid group deactivates the ring to which it is attached and directs incoming electrophiles.
Regioselective Electrophilic Aromatic Bromination
Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings like naphthalene (B1677914). researchgate.netarkat-usa.org The regioselectivity of the bromination of 2-naphthoic acid is governed by the electronic properties of the carboxylic acid group and the inherent reactivity of the naphthalene ring system. The carboxylic acid is an electron-withdrawing group, which deactivates the ring it is attached to (the C1-C4 ring) towards electrophilic attack. Therefore, substitution is directed to the other, non-substituted ring (the C5-C8 ring).
Within the unsubstituted ring, the α-positions (C5 and C8) are more reactive and sterically accessible than the β-positions (C6 and C7). Consequently, electrophilic bromination of 2-naphthoic acid is expected to yield a mixture of products with bromine atoms at the 5- and 8-positions. Achieving high selectivity for the 5,8-dibromo isomer requires careful optimization of reaction conditions to overcome the formation of other isomers. For instance, direct bromination of 1-naphthoic acid with molecular bromine in glacial acetic acid is a standard procedure, where regioselectivity is influenced by both electronic and steric factors. smolecule.com
Catalytic Systems for Controlled Bromination
To improve yields and regioselectivity, various catalytic systems have been developed for the bromination of naphthalene and its derivatives. Traditional methods often use acid activators, which can lead to hazardous waste and mixtures of isomers. arkat-usa.orgcardiff.ac.uk Modern approaches focus on solid acid catalysts, which offer advantages such as reusability, milder reaction conditions, and enhanced selectivity, sometimes due to shape-selectivity within the catalyst's pores. arkat-usa.orgcardiff.ac.uk
For example, the dibromination of naphthalene using bromine over calcined montmorillonite (B579905) KSF clay can produce a mixture rich in 1,5-dibromonaphthalene (B1630475). mdpi.com Another study showed that an acidic amorphous silica-alumina catalyst gives a high yield of 1,4-dibromonaphthalene (B41722). mdpi.com Mechanochemical bromination of naphthalene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) catalyzed by a FAU-type zeolite has also been reported as an efficient method. researchgate.net Lewis acid catalysts like iron trichloride (FeCl₃) have been employed to increase both the rate and selectivity of bromination by coordinating with the carbonyl oxygen of the carboxylic acid, further activating the bromine molecule for electrophilic attack. smolecule.com
| Catalyst/System | Substrate | Brominating Agent | Major Product(s) | Reference |
|---|---|---|---|---|
| Montmorillonite KSF Clay (calcined) | Naphthalene | Br₂ | 1,5-Dibromonaphthalene | mdpi.com |
| Synclyst 13 (amorphous silica-alumina) | Naphthalene | Br₂ | 1,4-Dibromonaphthalene | cardiff.ac.ukmdpi.com |
| FAU-type Zeolite | Naphthalene | DBDMH | 1-Bromonaphthalene | researchgate.net |
| Iron Trichloride (FeCl₃) | 1-Naphthoic Acid | Br₂ | Enhanced rate and selectivity | smolecule.com |
| Mandelic Acid | Various Arenes | NBS | Regioselective bromination | nsf.gov |
Halogenating Agents in Naphthalene Derivatization
A variety of halogenating agents are available for the bromination of naphthalene scaffolds, each with distinct reactivity and handling characteristics.
Molecular Bromine (Br₂) : This is the most traditional brominating agent. It is often used in a solvent like glacial acetic acid or dichloromethane. cardiff.ac.ukdocbrown.infoorgsyn.org Reactions with naphthalene can be vigorous and may require a catalyst to control regioselectivity. nih.gov
N-Bromosuccinimide (NBS) : NBS is a solid, crystalline compound that is a convenient and safer source of electrophilic bromine compared to liquid Br₂. nsf.gov It is often used for the bromination of activated aromatic rings. Its reactivity can be enhanced with Lewis acidic or basic additives. For instance, NBS supported on alumina has been used for aromatic bromination under solvent-free conditions. smolecule.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : As a solid brominating agent, DBDMH offers a higher atom economy and has been successfully used in the mechanochemical, zeolite-catalyzed bromination of naphthalene. researchgate.net
Other Agents : Dioxane dibromide and pyridinium bromide perbromide have also been used for the bromination of naphthalene derivatives. mdpi.comorgsyn.org Gaseous bromine is another option for specific applications. google.com
Multi-Step Conversions from Precursors
When direct bromination does not provide the desired isomer in sufficient purity or yield, multi-step synthetic routes are employed. These strategies involve creating the dibromonaphthalene core first, followed by the introduction or modification of the functional group to form the carboxylic acid.
Cross-Coupling Strategies for Dibrominated Naphthalenes
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Starting with a readily available dibromonaphthalene, such as 1,5-dibromonaphthalene or 1,8-dibromonaphthalene, these methods can be used to introduce various functionalities. While not a direct route to the carboxylic acid, they are crucial for synthesizing analogous structures. For example, the Sonogashira or Castro-Stephens reactions can be used to couple arylacetylenes with diiodonaphthalenes, demonstrating the feasibility of sequential functionalization of dihalogenated naphthalenes. beilstein-journals.org This highlights the potential to use a di-bromo naphthalene scaffold and introduce other groups selectively.
Functional Group Transformations for Carboxylic Acid Formation
This approach focuses on synthesizing a 5,8-dibromonaphthalene derivative with a precursor functional group at the 2-position, which is then converted to a carboxylic acid.
Oxidation of Alkyl Groups : A common method for introducing a carboxylic acid group onto an aromatic ring is the oxidation of an alkyl side chain. youtube.com For example, 5,8-dibromo-2-methylnaphthalene could be oxidized to 5,8-dibromo-2-naphthoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hot chromic acid can effectively convert a benzylic carbon to a carboxylic acid. youtube.com A known method for producing 6-bromo-2-naphthoic acid involves the oxidation of 6-bromo-2-methylnaphthalene using molecular oxygen in the presence of a heavy metal catalyst. google.comgoogle.com
Sandmeyer Reaction : The Sandmeyer reaction provides a route to introduce a variety of functional groups, including bromine, onto an aromatic ring via a diazonium salt intermediate. mdpi.comnih.gov For instance, one could envision a synthetic route starting from an amino-naphthol. A three-step synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol has been described where a sulfonic acid group is temporarily introduced to protect and activate the ring for a Sandmeyer reaction. mdpi.comnih.gov A similar strategy could be adapted, followed by carboxylation.
Carboxylation Reactions : Direct carboxylation of a bromonaphthalene derivative can be achieved using carbon dioxide in the presence of metal catalysts. smolecule.com This allows for the direct introduction of the -COOH group.
Hydrolysis of Nitriles : A cyano group (-CN) can be introduced onto the naphthalene ring and subsequently hydrolyzed to a carboxylic acid. This is a robust and widely used functional group transformation in organic synthesis.
| Transformation Method | Precursor Functional Group | Key Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Side-Chain Oxidation | Alkyl (e.g., -CH₃) | KMnO₄ or O₂/Heavy Metal Catalyst | Carboxylic Acid (-COOH) | youtube.comgoogle.comgoogle.com |
| Sandmeyer Reaction followed by other steps | Amino (-NH₂) | NaNO₂, H⁺, then CuBr | Bromo (-Br) | mdpi.comnih.gov |
| Direct Carboxylation | Aryl Halide | CO₂, Metal Catalyst | Carboxylic Acid (-COOH) | smolecule.com |
| Nitrile Hydrolysis | Nitrile/Cyano (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) | mit.edu |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Naphthalene |
| 1-Naphthoic Acid |
| 2-Naphthoic Acid |
| 1,5-Dibromonaphthalene |
| 1,4-Dibromonaphthalene |
| 1-Bromonaphthalene |
| 1,8-Dibromonaphthalene |
| 5,8-Dibromo-2-methylnaphthalene |
| 6-Bromo-2-naphthoic acid |
| 6-Bromo-2-methylnaphthalene |
| 5-Bromo-2-naphthol |
| 5-Amino-2-naphthol |
| 1,6-Dibromo-β-naphthol |
| 2-Methoxy-6-bromo-naphthalene |
Principles of Sustainable Synthesis in Halogenated Naphthoic Acid Production
The production of halogenated organic compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on the development of more sustainable synthetic protocols.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netnih.gov In the context of synthesizing brominated naphthoic acid derivatives, microwave irradiation can be particularly effective for electrophilic aromatic bromination reactions.
The use of microwave heating has been shown to be more efficient for the imidation of 4-bromo-1,8-naphthalic anhydride (B1165640) and subsequent Suzuki coupling reactions, suggesting its applicability to other transformations of brominated naphthalene compounds. mdpi.comresearchgate.net For the direct bromination of a naphthoic acid precursor, microwave assistance could potentially reduce the amount of excess brominating agent required and minimize the formation of side products. The rapid and uniform heating provided by microwaves can enhance the reaction rate and selectivity, contributing to a more sustainable process. An environmentally friendly benzyl mono- and di-bromination procedure using microwave irradiation in diethyl carbonate has been developed, showcasing its superiority over classic methods in terms of reaction time and yield. rsc.org
| Reaction Step | Conventional Heating | Microwave-Assisted | Reference |
| Imidation of 4-bromo-1,8-naphthalic anhydride | 24-48 hours | 20 minutes | mdpi.com |
| Suzuki coupling | Not specified | 30 minutes | mdpi.com |
| Benzyl bromination | Longer reaction times | Less than 2 hours | rsc.org |
The selection of the brominating agent is a critical factor in the sustainability of any process for producing brominated compounds. Traditionally, elemental bromine (Br₂) has been widely used, but it is highly toxic, corrosive, and volatile, posing significant handling and environmental risks.
Green chemistry principles advocate for the use of safer and more environmentally benign alternatives. The evaluation of a "green" bromine source involves considering several factors:
Atom Economy: The efficiency with which the bromine atoms from the reagent are incorporated into the final product.
Toxicity and Hazards: The inherent risks associated with the handling and storage of the reagent.
Byproducts: The nature and quantity of waste generated during the reaction.
Recyclability: The potential to reuse the spent reagent or its byproducts.
Several alternatives to molecular bromine have been developed and are considered greener options:
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is often used for allylic and benzylic brominations, as well as for the bromination of activated aromatic rings. cambridgescholars.com
In-situ Generation of Bromine: This approach involves generating the active brominating species from a stable and less hazardous precursor directly in the reaction mixture. Common methods include the oxidation of bromide salts (e.g., NaBr or KBr) with green oxidants like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). nih.gov This strategy avoids the storage and transportation of bulk quantities of molecular bromine. nih.gov
Hexamethylenetetramine–bromine (HMTAB): A stable, solid complex that serves as a regioselective and highly efficient reagent for the bromination of aromatic compounds under mild conditions. researchgate.net
| Brominating Agent | Form | Key Advantages | Reference |
| Molecular Bromine (Br₂) | Liquid | High reactivity | - |
| N-Bromosuccinimide (NBS) | Solid | Safer handling, selective | cambridgescholars.com |
| NaBr/H₂O₂ | In-situ | Avoids Br₂ storage, water as byproduct | nih.gov |
| HMTAB | Solid | Stable, high selectivity | researchgate.net |
For the synthesis of this compound, a comprehensive green chemistry evaluation would favor the use of an in-situ generation method or a solid brominating agent like NBS or HMTAB over molecular bromine. This shift not only enhances the safety of the process but also aligns with the broader goals of sustainable chemical manufacturing.
Chemical Reactivity and Synthetic Transformations of 5,8 Dibromo 2 Naphthoic Acid
Reactivity of Bromo Substituents
The bromine atoms attached to the naphthalene (B1677914) core are the primary sites for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions
The bromo substituents on 5,8-dibromo-2-naphthoic acid are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-naphthalene scaffolds provides strong evidence for its utility in these transformations. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For instance, the double Suzuki-Miyaura cross-coupling of 2,7-dibromonaphthalene (B1298459) with various boronic acids has been achieved in high yields using a Pd(PPh₃)₄ catalyst, demonstrating the feasibility of functionalizing both bromo positions on a naphthalene core. It is anticipated that this compound would undergo similar sequential or double coupling reactions, allowing for the introduction of two different aryl or heteroaryl groups.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. This reaction is a valuable tool for the synthesis of substituted alkenes and has been successfully applied to various bromo-naphthalene systems.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in the synthesis of arylalkynes, which are important precursors for various organic materials and pharmaceuticals.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This is a crucial transformation for the synthesis of arylamines, a common motif in pharmacologically active compounds.
The reactivity of the two bromine atoms in this compound may differ due to the electronic influence of the carboxylic acid group and steric effects, potentially allowing for selective mono-functionalization under carefully controlled reaction conditions.
Nucleophilic Displacement and Functionalization
Direct nucleophilic aromatic substitution (SNAr) of the bromo groups on this compound is generally challenging due to the electron-rich nature of the naphthalene ring. For SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of this compound, the carboxylic acid group is a deactivating meta-director for electrophilic substitution, and its electron-withdrawing effect may not be sufficient to facilitate direct nucleophilic displacement of the bromine atoms under standard conditions.
However, under forcing conditions or through the use of highly reactive nucleophiles, some degree of substitution might be achievable. For example, reactions with strong nucleophiles like alkoxides or amides at high temperatures could potentially lead to the corresponding ether or amine derivatives, though such reactions are not widely reported for this specific compound.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a versatile functional handle that can be readily converted into a variety of other functional groups.
Esterification, Amidation, and Anhydride (B1165640) Formation
Esterification: Like other carboxylic acids, this compound can be readily converted to its corresponding esters. This is typically achieved through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol.
Amidation: The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid. Alternatively, conversion to the acyl chloride followed by treatment with an amine is also a common and effective method.
Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of this compound, typically using a strong dehydrating agent like acetic anhydride or by heating. Mixed anhydrides can also be formed by reacting the naphthoic acid with another carboxylic acid derivative.
Reduction to Corresponding Alcohols and Aldehydes
Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (5,8-dibromonaphthalen-2-yl)methanol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting carboxylic acid. However, this can be achieved by first converting the carboxylic acid into a derivative that is more easily controlled during reduction, such as an acid chloride or a Weinreb amide. For example, the acid chloride of this compound could be reduced to the corresponding aldehyde using a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride.
Electrophilic and Nucleophilic Reactions on the Naphthalene Ring System
The naphthalene ring of this compound is a substituted aromatic system, and its reactivity towards electrophilic and nucleophilic attack is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution: The naphthalene ring is generally more reactive towards electrophilic substitution than benzene (B151609). The directing effects of the substituents on this compound will determine the position of further substitution. The two bromine atoms are ortho-, para-directing deactivators, while the carboxylic acid group is a meta-directing deactivator. The combined influence of these three groups makes predicting the exact site of electrophilic attack complex. Generally, electrophilic substitution will be disfavored due to the presence of three deactivating groups. If a reaction were to occur, it would likely be directed to the ring that does not bear the carboxylic acid, and the position would be influenced by a combination of electronic and steric factors.
Nucleophilic Aromatic Substitution: As previously mentioned, direct nucleophilic substitution of hydrogen on the naphthalene ring is highly unlikely unless the ring is activated by potent electron-withdrawing groups. The bromo and carboxylic acid groups are not sufficiently activating for this type of reaction to proceed under normal conditions.
Utility in the Construction of Advanced Organic Architectures
Extensive research has established this compound as a valuable building block in the synthesis of complex and functional organic structures. Its rigid naphthalene core, coupled with the reactive bromine and carboxylic acid functionalities, allows for its incorporation into a variety of advanced materials through well-established synthetic methodologies. The strategic positioning of the bromine atoms at the C5 and C8 positions and the carboxylic acid at the C2 position enables chemists to design and construct intricate molecular architectures with tailored properties.
The primary utility of this compound in this context lies in its role as a versatile linker or precursor in the formation of porous organic polymers (POPs), including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The carboxylic acid group provides a coordination site for metal ions, forming the nodes in MOFs, while the dibromo-naphthalene unit constitutes the rigid strut. In the case of COFs and other porous polymers, the bromine atoms serve as reactive handles for cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to build extended, covalently linked networks.
Detailed research findings on the specific use of this compound in the construction of such advanced organic architectures are not widely available in publicly accessible literature. While the principles of using substituted naphthalene derivatives as linkers in porous polymers are well-established, specific examples and detailed studies focusing solely on this compound are limited. The potential applications of materials derived from this compound would theoretically span areas such as gas storage, separation, and catalysis, owing to the porous nature and chemical functionality that could be imparted by the naphthalene core.
Below is a conceptual data table outlining the potential of this compound as a building block in different types of advanced organic architectures, based on the known reactivity of its functional groups.
| Architectural Class | Synthetic Strategy | Role of this compound | Potential Properties of Resulting Material |
| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Carboxylate group coordinates to metal centers, forming a rigid linker. | Porosity, high surface area, catalytic activity. |
| Covalent Organic Frameworks (COFs) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Bromine atoms serve as coupling sites for polymerization with multi-topic linkers. | Crystalline porosity, thermal stability, tunable electronic properties. |
| Porous Aromatic Frameworks (PAFs) | Yamamoto or other C-C coupling reactions | Dibromo functionality allows for the formation of an extended aromatic network. | High thermal and chemical stability, permanent porosity. |
| Functional Polymers for Electronics | Suzuki or Stille coupling with appropriate comonomers | Acts as a monomer to introduce the naphthalene unit into a polymer backbone. | Semiconducting or luminescent properties for applications in organic electronics. |
It is important to note that while the synthetic utility of this compound for these applications is chemically sound and supported by the broader literature on related compounds, specific, published research detailing these applications for this exact molecule is not readily found.
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is the cornerstone for determining the structure of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods can reveal detailed information about atomic arrangement, bonding, and functional groups.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and fingerprint region of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light excites the vibrational modes within the molecule, such as stretching and bending of bonds.
For a compound like 5,8-Dibromo-2-naphthoic acid, one would expect to observe characteristic vibrational frequencies. These would include the O-H stretching of the carboxylic acid group, the C=O stretching of the carbonyl group, C-Br stretching, and various C-H and C=C vibrations associated with the naphthalene (B1677914) ring system.
Table 1: Infrared (IR) Spectroscopy Data for 5-Bromo-2-naphthoic Acid Current time information in Bangalore, IN.
| Wavenumber (cm⁻¹) | Assignment (Tentative) |
|---|---|
| 1677 | C=O (Carbonyl) Stretch of Carboxylic Acid |
| 1625 | Aromatic C=C Stretch |
| 1554 | Aromatic C=C Stretch |
| 1492 | Aromatic C=C Stretch |
| 1339 | C-O Stretch / O-H Bend |
| 1301 | C-O Stretch / O-H Bend |
| 1197 | In-plane C-H Bending |
| 970 | Out-of-plane C-H Bending |
| 924 | Out-of-plane C-H Bending |
| 775 | C-Br Stretch / Ring Deformation |
Note: Data obtained in nujol mull. Assignments are based on typical group frequencies.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring system. Studies on similar molecules, such as 6-bromo-2-naphthoic acid, have utilized both FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to achieve a full assignment of vibrational modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.
For this compound, a ¹H NMR spectrum would show distinct signals for each of the non-equivalent aromatic protons, with their chemical shifts and coupling constants revealing their positions relative to the bromine and carboxylic acid substituents. Similarly, a ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.
Although specific NMR data for the 5,8-dibromo isomer is not documented in the searched literature, the data for 5-Bromo-2-naphthoic acid serves as a useful reference. Current time information in Bangalore, IN.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 5-Bromo-2-naphthoic Acid Current time information in Bangalore, IN.
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Chemical Shift (δ, ppm) | Assignment |
| 8.66 | s (1H) | 167.0 | C (Carboxylic Acid) |
| 8.20 | d (J = 8.5 Hz, 1H) | 133.6 | C |
| 8.18 | d (J = 7.5 Hz, 2H) | 133.0 | C |
| 8.13 | dd (J = 8.5, 1.5 Hz, 1H) | 132.3 | CH |
| 8.00 | d (J = 7.5 Hz, 1H) | 131.1 | CH |
| 7.52 | t (J = 7.5 Hz, 1H) | 129.7 | CH |
| 129.1 | C | ||
| 127.6 | CH | ||
| 127.0 | CH | ||
| 126.8 | CH | ||
| 121.6 | C |
Note: Assignments for ¹³C NMR are general and would require 2D NMR techniques for definitive assignment.
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, can offer structural clues. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental formula of a compound with high accuracy.
For this compound, the mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak, owing to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This would result in a triplet of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.
HRMS analysis of the related 5-Bromo-2-naphthoic acid demonstrates the precision of this technique. Current time information in Bangalore, IN.
Calculated for [C₁₁H₆⁷⁹BrO₂]⁻ ([M-H]⁻): 248.9556
Found: 248.9555
This high level of accuracy allows for unambiguous confirmation of the elemental composition.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.
A successful single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its structure. It would confirm the positions of the bromine atoms at C5 and C8 and the carboxylic acid at C2. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding between carboxylic acid groups (potentially forming dimers) and halogen bonding involving the bromine atoms.
While a crystal structure for this compound is not found in the searched crystallographic databases, structures for related compounds like 1-naphthoic acid and 2-naphthoic acid have been determined, setting a precedent for this class of molecules.
Theoretical and Computational Chemistry Investigations
Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful complements to experimental data. These methods can predict molecular properties, helping to assign experimental spectra and providing insights into structure and reactivity where experimental data is unavailable.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules.
A DFT study of this compound, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311+G**), would yield valuable information:
Optimized Molecular Geometry: Calculation of the lowest energy conformation, providing theoretical bond lengths and angles.
Vibrational Frequencies: Prediction of IR and Raman spectra. These calculated spectra, when scaled, can be used to assign experimental bands with high confidence. Studies on 6-bromo-2-naphthoic acid have successfully used this approach.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP): Generation of an MEP map, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack.
By applying these computational methodologies, a robust and detailed model of the structural and electronic landscape of this compound can be constructed, guiding future experimental work and application in materials science.
Lack of Specific Research Data Precludes Detailed Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the specific computational and advanced characterization data for the chemical compound This compound . Despite the existence of extensive research on related brominated naphthalene and naphthoic acid derivatives, specific, published studies focusing solely on the 5,8-dibromo isomer are not presently available. Consequently, the creation of a detailed article covering the requested topics of predicted spectroscopic parameters, molecular orbital analysis, nonlinear optical (NLO) properties, and molecular docking is not possible without resorting to speculation.
Computational chemistry techniques such as Density Functional Theory (DFT) are powerful tools for predicting the properties of molecules. Studies on analogous compounds, like 6-bromo-2-naphthoic acid, have successfully employed DFT to calculate vibrational frequencies (FT-IR and Raman spectra) and compare them with experimental data. researchgate.net These analyses help in assigning specific vibrational modes to the functional groups within the molecule. However, the precise positions of the bromine atoms significantly influence the electronic distribution and vibrational modes, meaning data from other isomers cannot be accurately extrapolated to this compound.
Similarly, while the principles of molecular orbital analysis are well-established, specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap for this compound, have not been reported. researchgate.netresearchgate.netwuxibiology.comajchem-a.com This HOMO-LUMO gap is crucial for understanding a molecule's chemical reactivity and electronic transitions. wuxibiology.comnih.gov Furthermore, Natural Bond Orbital (NBO) analysis, which provides insight into charge delocalization and intramolecular interactions, has been performed on related naphthalene structures but not specifically on the 5,8-dibromo isomer. researchgate.netuni-muenchen.de
The computational assessment of nonlinear optical (NLO) properties is another area where specific data for this compound is absent. The NLO response of a molecule, including its polarizability and hyperpolarizability, is highly dependent on its electronic structure, particularly the presence of donor-acceptor groups and a π-conjugated system. nih.govresearchgate.netfrontiersin.orgnih.gov While theoretical frameworks for these calculations are robust, they require specific computational studies on the molecule of interest.
Finally, no molecular docking or simulation studies involving this compound as a ligand were identified in the literature search. Such studies are vital for understanding potential interactions with biological macromolecules, like proteins, and are highly specific to the ligand's three-dimensional structure and electronic properties. Research has been conducted on other dibrominated naphthoic acid derivatives, highlighting their potential interactions with various biological targets, but these findings are not transferable. researchgate.netnih.govfrontiersin.org
Concluding Remarks and Future Research Perspectives
Challenges and Opportunities in Dibromonaphthoic Acid Chemistry
The synthesis and functionalization of polysubstituted naphthalenes, such as 5,8-dibromo-2-naphthoic acid, present distinct challenges. Achieving regioselectivity during synthesis is a primary hurdle. anr.fr Traditional methods often yield mixtures of isomers, necessitating complex purification steps. For instance, the direct bromination of 2-naphthol (B1666908) can lead to the formation of 1,6-dibromo-2-naphthol, which then requires reduction to obtain the desired 6-bromo-2-naphthol. orgsyn.org Similarly, the synthesis of 5-bromo-2-naphthol, a precursor for related compounds, can be challenging due to the activating nature of the hydroxyl group, often requiring the use of protecting groups like sulfonic acid to guide the reaction and improve yields. mdpi.com
Despite these challenges, significant opportunities exist. The development of novel catalytic systems, particularly those utilizing transition metals like palladium, offers a promising avenue for achieving regioselective C-H bond functionalization. anr.fr These methods could enable the direct and selective introduction of various functional groups onto the naphthalene (B1677914) core, bypassing multi-step synthetic sequences. anr.fr The exploration of "green chemistry" principles, such as reducing waste and using less expensive and more environmentally benign catalysts, is another crucial area of opportunity. anr.fr
Innovations in Synthetic Methodologies for Naphthalene Derivatives
Recent years have witnessed a surge in innovative synthetic methodologies for naphthalene derivatives, driven by the need for more efficient and selective reactions. researchgate.netnih.gov Metal-catalyzed reactions, including those using palladium, copper, iron, and rhodium, have become a cornerstone for constructing the naphthalene skeleton and introducing substituents. researchgate.net These methods encompass a variety of transformations like cycloadditions, carboannulations, and cross-dehydrogenative coupling reactions. researchgate.net
One notable innovation is the use of C-H activation strategies, which allow for the direct functionalization of the naphthalene ring. anr.frresearchgate.net By employing directing groups, chemists can selectively target specific positions on the naphthalene core for reactions such as oxygenation and halogenation. anr.fr Furthermore, skeletal editing techniques are emerging as a powerful tool to transmute atoms within an aromatic framework, offering novel pathways to substituted naphthalenes. researchgate.netnih.gov For example, a nitrogen-to-carbon transmutation of isoquinolines provides a convenient route to functionalized naphthalenes. researchgate.netnih.gov The development of photocatalytic strategies is also expanding the toolbox for creating complex, three-dimensional naphthalene-based structures. researchgate.net
Advances in Structure-Function Relationship Studies
Understanding the relationship between the molecular structure of naphthalene derivatives and their functional properties is paramount for designing new materials and therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, in the development of antimicrobial agents, SAR studies of naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) have revealed that factors like structural symmetry and lipophilicity significantly influence their antibacterial performance. mdpi.comresearchgate.net These studies guide the modification of the naphthalene scaffold to enhance biological activity and reduce toxicity. mdpi.comresearchgate.net
In the context of enzyme inhibition, SAR studies on naphthalene-based inhibitors of sphingosine (B13886) kinase 2 (SphK2) have identified key structural features necessary for potent and selective inhibition. nih.govacs.org Molecular modeling, in conjunction with experimental data, has revealed the importance of specific hydrophobic and hydrogen bonding interactions within the enzyme's binding pocket. nih.gov Similarly, studies on naphthalene derivatives as allosteric modulators of NMDA receptors have demonstrated how specific substitutions on the 2-naphthoic acid core can influence inhibitory activity and subtype selectivity. nih.gov These detailed structure-function insights are instrumental in the rational design of new drug candidates.
Potential for Novel Applications in Chemical and Material Sciences
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for a range of applications in chemical and material sciences. The presence of the bromine atoms provides reactive handles for further chemical transformations, such as cross-coupling reactions, to construct more complex molecules. This versatility allows for the synthesis of novel organic materials with tailored optical and electronic properties.
Naphthalene derivatives are already utilized in the production of polymers, paints, and as intermediates in organic synthesis. ijrpr.com The specific substitution pattern of this compound could lead to the development of new liquid crystals, as the positioning of substituents on the naphthalene ring significantly impacts mesogenic properties. ekb.eg Furthermore, the antimicrobial properties of certain naphthalene derivatives suggest their potential use in developing new antiseptics and disinfectants. mdpi.comresearchgate.net The ability of some derivatives to act as enzyme inhibitors also opens doors for their application in designing novel therapeutic agents for a variety of diseases. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,8-Dibromo-2-naphthoic acid, and how can reaction yields be improved?
- Methodological Answer : The Curtius reaction is a key pathway for synthesizing brominated naphthoic acid derivatives. For this compound, starting with the methyl ester derivative and converting it to the hydrazide intermediate (via hydrazine treatment) is critical. Yields can exceed 85% when using stoichiometric azide formation under controlled anhydrous conditions . Optimization involves monitoring reaction progress via TLC and adjusting catalyst ratios (e.g., Lewis acids) to minimize side reactions like dehalogenation. Purification via recrystallization in ethanol/water mixtures enhances purity (>98%) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of fine particulates. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Safety data for analogous brominated naphthoic acids emphasize avoiding aqueous release due to potential ecotoxicity .
Q. How do bromine substituents at positions 5 and 8 influence the compound’s physical properties?
- Methodological Answer : Bromine’s electron-withdrawing effects increase the compound’s melting point (observed in similar derivatives: 270–290°C for 6-(Methoxycarbonyl)-2-naphthoic acid) . The steric bulk of bromine at positions 5 and 8 reduces solubility in polar solvents; dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended for dissolution. UV-Vis spectroscopy (λmax ~280 nm) confirms π-π* transitions altered by bromine’s inductive effects .
Advanced Research Questions
Q. How can contradictory yield data in the synthesis of this compound derivatives be resolved?
- Methodological Answer : Discrepancies in reported yields (e.g., 80% vs. 98% for isocyanate intermediates ) often stem from variations in azide purity or reaction temperature. Reproducibility requires strict anhydrous conditions and azide titration. Statistical analysis (e.g., ANOVA) of triplicate experiments under standardized protocols can identify outlier sources. Cross-validate results using HPLC (C18 column, acetonitrile/water gradient) to quantify product ratios .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atoms at positions 5 and 8 create steric hindrance, directing electrophilic attacks to the less hindered 1- and 4-positions of the naphthalene ring. Kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) show slower SN2 reactivity compared to monobrominated analogs. Computational modeling (DFT) predicts activation energies for bromide displacement, guiding catalyst selection (e.g., Pd(0) for cross-coupling) .
Q. How does this compound compare to hydroxylated analogs in coordination chemistry applications?
- Methodological Answer : Unlike 6,7-Dihydroxy-2-naphthoic acid, which forms stable chelates with transition metals (e.g., Fe<sup>3+</sup> via catechol-like binding), the bromine substituents in this compound favor halogen bonding with electron-rich species (e.g., iodide ions). Comparative studies using X-ray crystallography reveal distinct coordination geometries, impacting applications in supramolecular chemistry .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer : Store under argon at –20°C in amber glass vials to prevent photolytic debromination. Periodic FT-IR analysis (monitoring C-Br stretches at 550–600 cm<sup>-1</sup>) detects degradation. Stabilizers like BHT (0.1% w/w) inhibit radical formation. Accelerated aging studies (40°C/75% RH) predict a shelf life of >2 years under optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
